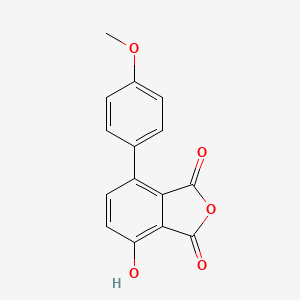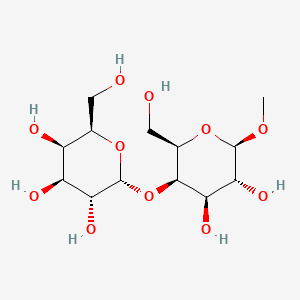
Methyl 5-(morpholin-4-yl)penta-2,4-diynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(morpholin-4-yl)penta-2,4-diynoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a morpholine ring attached to a penta-2,4-diynoate backbone, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(morpholin-4-yl)penta-2,4-diynoate typically involves the reaction of morpholine with penta-2,4-diynoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 5-(morpholin-4-yl)penta-2,4-diynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives. Substitution reactions can result in a variety of functionalized compounds .
科学的研究の応用
Methyl 5-(morpholin-4-yl)penta-2,4-diynoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical processes
作用機序
The mechanism of action of Methyl 5-(morpholin-4-yl)penta-2,4-diynoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various biological receptors, while the penta-2,4-diynoate backbone can participate in electron transfer and other chemical processes. These interactions can lead to various biological and chemical effects .
類似化合物との比較
Similar Compounds
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
- 5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
Uniqueness
Methyl 5-(morpholin-4-yl)penta-2,4-diynoate stands out due to its unique combination of a morpholine ring and a penta-2,4-diynoate backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
80487-54-3 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
methyl 5-morpholin-4-ylpenta-2,4-diynoate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)4-2-3-5-11-6-8-14-9-7-11/h6-9H2,1H3 |
InChIキー |
ZZDXIQRFXUIQNM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC#CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)



![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)

![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)





![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
